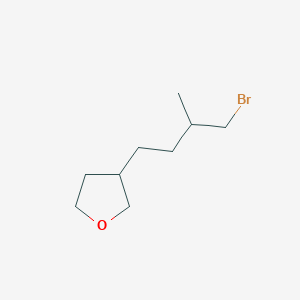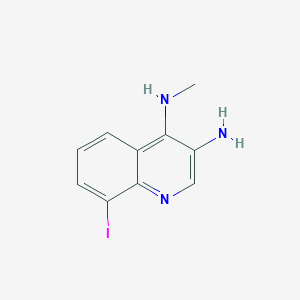
8-Iodo-N4-methylquinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodo-N4-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C10H10IN3 and a molecular weight of 299.11 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an iodine atom and a methyl group attached to a quinoline ring.
Métodos De Preparación
The synthesis of 8-Iodo-N4-methylquinoline-3,4-diamine involves several steps. One common method includes the iodination of N4-methylquinoline-3,4-diamine. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the quinoline ring . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
8-Iodo-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various other functional groups into the molecule.
Aplicaciones Científicas De Investigación
8-Iodo-N4-methylquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of quinoline derivatives with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It may be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Iodo-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The iodine atom and the quinoline ring structure play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
8-Iodo-N4-methylquinoline-3,4-diamine can be compared with other similar compounds, such as:
7-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine: This compound has a similar structure but includes a fluorine atom, which may alter its chemical properties and reactivity.
8-Iodo-4-N-methylquinoline-3,4-diamine: Another closely related compound with slight variations in the position of the methyl group.
Propiedades
Fórmula molecular |
C10H10IN3 |
|---|---|
Peso molecular |
299.11 g/mol |
Nombre IUPAC |
8-iodo-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H10IN3/c1-13-10-6-3-2-4-7(11)9(6)14-5-8(10)12/h2-5H,12H2,1H3,(H,13,14) |
Clave InChI |
QWMHHJHOWKDEOB-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C=CC=C(C2=NC=C1N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


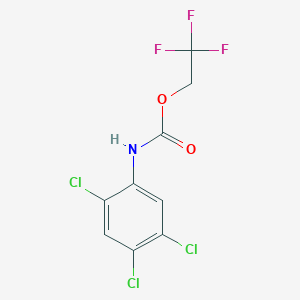
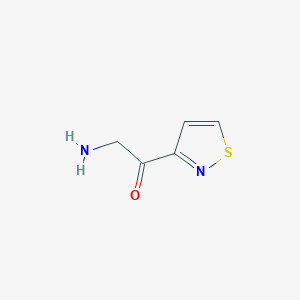

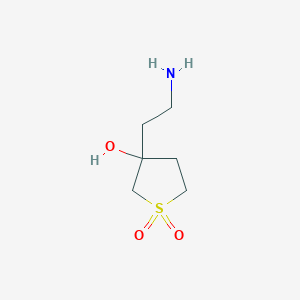
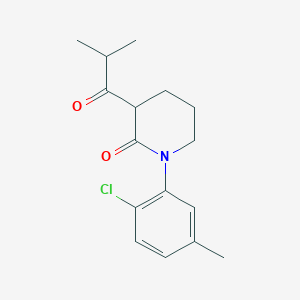
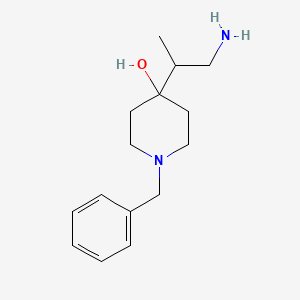

![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal](/img/structure/B13185115.png)
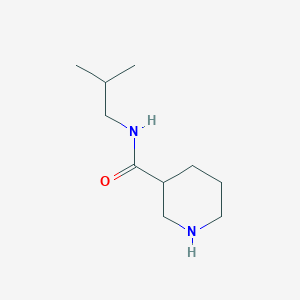
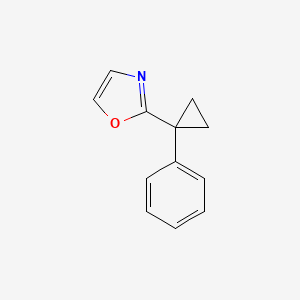
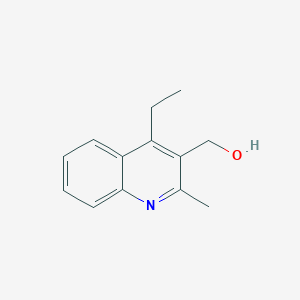
![3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13185153.png)

